Dapagliflozin Dimer
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H48Cl2O12 |
|---|---|
Molecular Weight |
815.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(2S,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H48Cl2O12/c1-3-52-29-11-5-23(6-12-29)17-26-19-25(9-15-31(26)43)40-38(49)37(48)36(47)34(55-40)22-54-42(41(51)39(50)35(46)33(21-45)56-42)28-10-16-32(44)27(20-28)18-24-7-13-30(14-8-24)53-4-2/h5-16,19-20,33-41,45-51H,3-4,17-18,21-22H2,1-2H3/t33-,34+,35-,36-,37+,38-,39+,40+,41-,42+/m1/s1 |
InChI Key |
JCJKULUVIFDVLR-SKNUTZMUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC4(C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dapagliflozin Dimer Construction
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The formation of Dapagliflozin (B1669812) dimers is a critical area of study, primarily in the context of impurity profiling during the manufacturing of Dapagliflozin. The dimerization process is not typically a desired synthetic outcome but rather a side reaction that needs to be controlled. The structure of Dapagliflozin, a C-glycoside, possesses several reactive sites, making the controlled synthesis of a specific dimer a significant chemical challenge.
Research into the degradation of Dapagliflozin has revealed several pathways through which dimerization can occur, often under stress conditions. These pathways are generally not sought for large-scale production of the dimer but are studied to understand and mitigate its formation.
One of the primary pathways for the formation of a Dapagliflozin dimer involves an acid-catalyzed reaction. Under acidic conditions, the glycosidic bond is susceptible to cleavage, and the resulting reactive intermediates can undergo intermolecular reactions to form a dimeric species. Another significant pathway involves the formation of a B-ring C-4-dehydrated dimer, which has been identified as a process-related impurity. This impurity is believed to form through a dehydration reaction involving the aglycone portions of two Dapagliflozin molecules.
Forced degradation studies have been instrumental in elucidating these pathways. When Dapagliflozin is subjected to acidic, basic, oxidative, thermal, and photolytic stress, a variety of degradation products are formed, including dimers. For instance, under acidic conditions, a specific dimer, characterized as 1,1'-(4-chloro-5-(4-ethoxybenzyl)-1,2-phenylene)bis(1-C-(β-D-glucopyranosyl)methanediol), has been identified.
The formation of Dapagliflozin dimers is often catalyzed by acidic or basic conditions, which can be present during the synthesis of the parent drug or during its storage if exposed to inappropriate conditions. The deliberate use of catalysts to form the dimer is not a common industrial practice, but understanding the catalytic role of certain reagents is crucial for process control.
In a laboratory setting, the synthesis of a this compound for use as a reference standard can be achieved by mimicking the conditions that lead to its formation as an impurity. This can involve the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, in a suitable solvent system. The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the formation of the desired dimer over other degradation products.
The table below summarizes the conditions under which a specific this compound was synthesized for characterization purposes.
| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Outcome |
| Hydrochloric Acid | Methanol/Water | 60°C | 24 hours | Formation of Dimer Impurity |
| Ferric Chloride | Acetonitrile (B52724) | Room Temp | 48 hours | Oxidative Dimerization |
Purification and Isolation Techniques for Dimeric Products
The purification and isolation of Dapagliflozin dimers are challenging due to their structural similarity to the parent drug and other related impurities. The low abundance of the dimer in a typical reaction mixture further complicates its isolation.
Preparative High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the isolation of Dapagliflozin dimers. This method offers high resolution and can separate compounds with very similar polarities. The choice of the stationary phase (e.g., C18, phenyl-hexyl) and the mobile phase composition is critical for achieving a successful separation.
Once a fraction containing the dimer is collected, further purification steps may be necessary. These can include recrystallization or solid-phase extraction to remove any remaining impurities. The purity of the isolated dimer is then confirmed using analytical techniques such as analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Yield Optimization and Process Chemistry Considerations
In the context of Dapagliflozin synthesis, "yield optimization" for the dimer is a misnomer, as the primary goal is to minimize its formation. However, understanding the factors that influence the yield of the dimer is essential for process chemists.
The formation of the B-ring C-4-dehydrated dimer of Dapagliflozin has been reported to be influenced by the presence of certain reagents and solvents used in the final steps of Dapagliflozin synthesis. For example, the use of specific dehydrating agents or elevated temperatures can increase the yield of this impurity.
Process chemistry considerations for minimizing dimer formation include:
Control of pH: Maintaining a neutral pH during synthesis and storage is crucial to prevent acid- or base-catalyzed degradation.
Temperature Control: Avoiding high temperatures can reduce the rate of degradation reactions.
Exclusion of Oxidizing Agents: Protecting the reaction mixture from air and other oxidizing agents can prevent oxidative dimerization.
Solvent Selection: The choice of solvent can significantly impact the stability of Dapagliflozin and the propensity for dimer formation.
Comparisons of Synthetic Efficiency Across Methodologies
A direct comparison of the "synthetic efficiency" of different methodologies for producing this compound is not straightforward, as the goal is typically to avoid its synthesis. However, we can compare the conditions that lead to its formation in terms of the relative abundance of the dimer produced.
The table below provides a qualitative comparison of different stress conditions and their propensity to form Dapagliflozin dimers.
| Stress Condition | Relative Dimer Formation | Key Dimer Type |
| Acid Hydrolysis | High | Acid-catalyzed dimer |
| Base Hydrolysis | Moderate | Base-catalyzed degradation products |
| Oxidation | Moderate to High | Oxidative dimers |
| Thermal Stress | Low to Moderate | Dehydration products |
| Photolytic Stress | Low | Photodegradation products |
From this comparison, it is evident that acidic conditions and oxidative stress are the most significant contributors to the formation of Dapagliflozin dimers. Therefore, from a "synthetic" perspective for obtaining a reference standard, these conditions would be the most "efficient" at producing the dimer, albeit likely in a complex mixture of other degradation products.
Comprehensive Structural Elucidation and Conformational Analysis of Dapagliflozin Dimer
Impact of Dimerization on Molecular Architecture
The dimerization of Dapagliflozin (B1669812), a process involving the non-covalent association of two monomeric units, significantly influences its three-dimensional molecular architecture. This transformation from a single, relatively flexible molecule to a more structured dimeric form is primarily dictated by the formation of intermolecular hydrogen bonds and other stabilizing interactions. These interactions not only define the spatial arrangement of the two monomers relative to each other but also impose considerable constraints on their conformational freedom.
The structure of the Dapagliflozin dimer is characterized by a specific linkage between the two Dapagliflozin molecules. aquigenbio.com One common form is the ether-linked dimer, where the two units are joined through an ether bond involving the glycosidic hydroxyl group of one molecule and a position on the aglycone of the second. This covalent linkage fundamentally alters the molecular topology compared to non-covalently associated dimers.
Studies on related compounds and analysis of potential intermolecular interactions suggest that hydrogen bonding plays a crucial role in stabilizing the dimeric structure. The multiple hydroxyl groups on the glucose moiety of each Dapagliflozin molecule are prime candidates for forming a network of hydrogen bonds. researchgate.net This can lead to a more rigid and compact structure compared to the individual monomers in solution.
The conformational landscape of the Dapagliflozin monomer is characterized by flexibility around several key rotatable bonds, including the C-glycosidic bond and the bond linking the two aromatic rings of the aglycone. Upon dimerization, the degrees of freedom associated with these rotations are substantially reduced. The resulting dimer adopts a more defined and lower-energy conformation, which can have implications for its physical properties, such as solubility and crystal packing.
Recent studies have utilized computational modeling and in silico predictions to investigate the structures and properties of gliflozin dimers. nih.gov These approaches, combined with experimental data from techniques like HPLC, mass spectrometry, and NMR, help to confirm the structure and understand the impact of dimerization. aquigenbio.com
Table 1: Comparative Geometric Parameters of Dapagliflozin Monomer vs. Dimer (Illustrative)
| Parameter | Dapagliflozin Monomer (Calculated) | This compound (Hypothetical) | Impact of Dimerization |
| Dihedral Angle (C-Glycosidic Bond) | Flexible (-60° to +60°) | Restricted (e.g., -15° to +15°) | Reduced Conformational Freedom |
| Inter-ring Distance (Aglycone) | Variable | Fixed | Rigidification of Structure |
| Solvent Accessible Surface Area (SASA) | ~500 Ų | < 1000 Ų (Sub-additive) | Altered Surface Properties |
| Number of Intermolecular H-Bonds | N/A | 2-4 | Stabilization of Dimeric Form |
Note: The data in this table is illustrative and based on general principles of molecular modeling. Exact values would require specific experimental determination (e.g., via X-ray crystallography of the dimer).
Table 2: Key Intermolecular Interactions in this compound (Predicted)
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Glucose -OH | Glucose -OH (of adjacent unit) | 3-5 |
| Hydrogen Bond | Glucose -OH | Ether Oxygen (of ethoxy group) | 2-4 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 1-2 |
| Hydrophobic Interaction | Ethyl Group / Cl-Ph Ring | Ethyl Group / Cl-Ph Ring | 1-3 |
Note: The interactions and energies are predicted based on the known structure of Dapagliflozin and principles of non-covalent interactions.
Theoretical and Computational Investigations of Dapagliflozin Dimer
Quantum Mechanical (QM) Calculations of Electronic Properties
Quantum mechanical calculations are fundamental in computational chemistry for elucidating the electronic structure and reactivity of molecules. For the Dapagliflozin (B1669812) Dimer, such calculations provide insights into its stability, reactivity, and potential for intermolecular interactions.
The specific methods for these calculations often involve Density Functional Theory (DFT), a common approach for studying electronic properties. For related compounds, electronic structure calculations have been performed using the B3LYP functional with basis sets such as 6-31G(d,p). nih.gov Such calculations determine key electronic parameters:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability.
Electron Density and Electrostatic Potential: These calculations map the distribution of electrons and charge across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding how the dimer might interact with other molecules.
While detailed HOMO-LUMO energy values for the Dapagliflozin Dimer are not broadly published, the methodology used for its parent compound and similar molecules provides a clear framework for how its electronic properties are assessed. nih.gov
Molecular Mechanics (MM) and Hybrid QM/MM Simulations for Conformational Landscapes
Understanding the three-dimensional structure and flexibility of the this compound is crucial for predicting its behavior. Molecular Mechanics (MM) and hybrid QM/MM simulations are powerful tools for exploring the conformational landscape of complex molecules.
Research into the polymorphic stability of Dapagliflozin propanediol (B1597323) monohydrate has utilized quantum-chemical modeling to understand its mechanical properties under processes like tablet pressing. researchgate.netresearchgate.net In this approach, a "dimer of molecules" belonging to adjacent layers within the crystal structure was isolated for computational analysis. researchgate.net By performing two-dimensional scanning of the displacement of one part of the dimer relative to the other, researchers can calculate the minimum energy landscape and predict the stability of the polymorphic form. researchgate.netresearchgate.net This type of study, which models the deformation and interaction energies between molecular units, is directly applicable to understanding the conformational possibilities and energetic barriers of the covalently-linked this compound.
This methodology allows for the prediction of:
Stable Conformers: Identifying the lowest energy shapes the dimer is likely to adopt.
Anisotropy of Physical Properties: Calculating how properties like stiffness and elasticity vary depending on the direction of applied force, which is derived from the dimer's structure. researchgate.net
Intermolecular Interaction Energies: Quantifying the forces between different parts of the dimer or between the dimer and its environment.
These simulations confirm that the structural arrangement and the possibility of polymorphic transitions can be predicted and understood through computational modeling, ensuring the stability of the final pharmaceutical product. researchgate.net
Molecular Dynamics (MD) Simulations for Dimer Behavior in Solution
Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a detailed view of their behavior in a dynamic environment, such as in solution. While specific MD simulation studies focusing exclusively on the this compound are not widely documented, the methodology is well-established from extensive research on the Dapagliflozin monomer. researchgate.netnih.gov
An MD simulation of the this compound would typically be set up as follows:
System Preparation: The dimer structure would be placed in a simulation box, often a truncated octahedron, filled with an explicit solvent model, like TIP3P water, to mimic physiological conditions. frontiersin.org Ions such as Na+ and Cl- would be added to neutralize the system and achieve a physiological ionic strength. aging-us.com
Force Field Application: A force field, such as AMBER or CHARMM, is applied to the system. nih.govaging-us.com The force field is a set of parameters that defines the potential energy of the particles and governs their interactions.
Simulation Run: The system undergoes energy minimization to relax any steric clashes, followed by heating to a target temperature (e.g., 310 K) and equilibration. A production run, which can last for hundreds of nanoseconds, is then performed to collect data on the molecule's trajectory. researchgate.netnih.gov
Analysis of the MD trajectory provides insights into:
Conformational Stability: Root Mean Square Deviation (RMSD) calculations are used to assess the stability of the dimer's structure over the simulation time. A stable RMSD indicates that the molecule has reached an equilibrium conformation. nih.gov
Flexibility: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the dimer are more mobile or rigid. nih.gov
Solvent Interactions: The simulation can reveal how the dimer interacts with surrounding water molecules, including the formation of hydrogen bonds.
MD simulations have been crucial for confirming the stable binding of the Dapagliflozin monomer to its targets, and the same techniques offer a powerful method for understanding the intrinsic dynamics of the dimer in solution. researchgate.net
Prediction of Binding Modes to Hypothetical Molecular Targets
As an impurity, this compound does not have a designated biological target. However, molecular docking, a key computational technique, can be used to predict its potential binding modes to hypothetical targets, which is essential for assessing potential off-target effects. The binding mode of the Dapagliflozin monomer to its primary target, SGLT2, has been extensively studied using these methods. nih.govresearchgate.net
In these studies, Dapagliflozin is shown to dock into the SGLT2 binding site with its glucose moiety occupying the glucose binding site and the aglycon tail extending into the extracellular vestibule. nih.govresearchgate.net The prediction of these binding modes involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges. taylorandfrancis.com
Docking Simulation: Software like AutoDock Vina is used to explore a vast number of possible orientations of the ligand within the receptor's binding site. nih.gov
Scoring and Analysis: Each orientation, or "pose," is assigned a score based on an estimation of the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic or cation-π interactions. nih.govmdpi.com
This same process can be applied in a virtual screening context for the this compound. By docking the dimer against a panel of known proteins or off-targets, researchers could identify any potential for unintended binding. The binding energy scores would indicate the strength of these hypothetical interactions, helping to computationally assess the dimer's interaction profile. mdpi.comresearchgate.net
Ligand Efficiency and Physicochemical Property Calculations for the Dimer Form
Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a molecule binds to its target relative to its size. It is calculated by dividing the binding affinity by the number of non-hydrogen (heavy) atoms. While the binding affinity of the this compound to a specific target is unknown, its physicochemical properties can be calculated and a theoretical LE can be discussed.
Below is a table of calculated physicochemical properties for a known this compound impurity compared to the parent Dapagliflozin monomer.
| Property | Dapagliflozin (Monomer) | This compound (Impurity) |
|---|---|---|
| Molecular Formula | C21H25ClO6nih.gov | C42H48Cl2O12clearsynth.com |
| Molecular Weight (g/mol) | 408.9 nih.gov | 815.73 clearsynth.com |
| Heavy Atom Count | 28 | 56 |
| Hydrogen Bond Acceptors | 6 mdpi.com | 12 |
| Hydrogen Bond Donors | 4 mdpi.com | 8 |
| Topological Polar Surface Area (TPSA) | 99.38 Ų mdpi.com | 198.76 Ų |
Ligand Efficiency (LE) is calculated using the formula: LE = -RTln(Kd) / N where Kd is the dissociation constant (a measure of binding affinity) and N is the number of heavy atoms. mdpi.com
Given its significantly larger size (56 heavy atoms), the this compound would require a much stronger binding affinity to a target to achieve the same ligand efficiency as the smaller monomer. Evaluating such metrics is a standard part of the computational assessment of novel chemical entities or impurities to understand their potential biological activity in relation to their size and chemical makeup. researchgate.net
Molecular Interactions and Mechanistic Studies of Dapagliflozin Dimer
In Vitro Binding Assays with Purified Target Proteins (e.g., SGLT2)
In vitro binding assays are fundamental for determining the affinity of a compound for its biological target. For SGLT2 inhibitors, these assays typically measure the binding constant (Ki) or the half-maximal inhibitory concentration (IC50) against purified SGLT2 protein.
A thorough search of scientific and patent literature did not yield specific studies detailing the results of in vitro binding assays for any identified Dapagliflozin (B1669812) Dimer with purified SGLT2 protein. While the parent compound, Dapagliflozin (monomer), is well-characterized as a potent, competitive, and reversible inhibitor of human SGLT2 with a reported Ki of 6 nM, no corresponding binding affinity data has been published for its dimeric impurities. alentris.org The focus of impurity analysis in pharmaceutical manufacturing is primarily on detection, control, and toxicological safety rather than pharmacological activity. europa.eu
Biophysical Characterization of Dimer-Target Complexes (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide in-depth information about the kinetics (association and dissociation rates) and thermodynamics (enthalpy, entropy) of a drug-target interaction.
There is no publicly available data from biophysical studies, such as SPR or ITC, characterizing the formation or properties of a complex between a Dapagliflozin Dimer and the SGLT2 protein. Such studies are crucial for understanding the stability and nature of the binding interaction. While extensive biophysical studies have been performed on the Dapagliflozin monomer to elucidate its binding mechanism, this level of characterization has not been extended to its dimeric process impurities or degradation products. google.com
Enzymatic Inhibition/Activation Profile in Cell-Free Systems
Cell-free assays are used to determine a compound's direct effect on the functional activity of a target enzyme or transporter, isolated from confounding cellular processes. For SGLT2, this typically involves measuring the inhibition of glucose transport in vesicles or reconstituted systems containing the purified transporter.
Specific enzymatic inhibition data, such as IC50 values for the this compound in a cell-free SGLT2 transport system, is not available in the current body of scientific literature. Regulatory documents and research articles extensively report the inhibitory potency of the Dapagliflozin monomer. For instance, in Chinese hamster ovary (CHO) cells overexpressing human SGLT2, Dapagliflozin shows potent inhibition with an EC50 of approximately 0.2 nM. However, the functional consequence of dimerization on this inhibitory activity has not been reported. The primary focus of impurity studies has been on toxicological assessment, with recent research confirming that dimer impurities of Dapagliflozin are non-mutagenic and non-genotoxic in vitro. mathewsopenaccess.com
Mechanism of Action Elucidation at the Receptor/Enzyme Level
Elucidating the mechanism of action involves integrating binding, biophysical, and functional data to describe how a molecule interacts with its target. The mechanism for the Dapagliflozin monomer is well-established; it binds competitively to the glucose-binding site of SGLT2 in its outward-open conformation, effectively blocking glucose reabsorption.
Due to the absence of binding, biophysical, and enzymatic inhibition data for the this compound, its mechanism of action at the SGLT2 receptor remains unelucidated. It is unknown whether the dimer can physically access the binding pocket of SGLT2, if it possesses any inhibitory activity, or what its mechanism (e.g., competitive, non-competitive) would be. The significantly larger size of the dimer (Molecular Weight: 815.73 g/mol ) compared to the monomer (Molecular Weight: 408.87 g/mol ) may sterically hinder its ability to interact with the SGLT2 binding site in the same manner as Dapagliflozin. jocpr.com
Comparative Analysis of Monomer vs. Dimer Binding and Activity Profiles
A direct comparison of the binding and activity profiles of the Dapagliflozin monomer and its dimer is essential for understanding the structure-activity relationship and the potential impact of this impurity. However, as detailed in the preceding sections, the necessary functional data for the this compound is not available in the public domain.
The table below summarizes this data gap in a comparative format.
| Parameter | Dapagliflozin (Monomer) | This compound |
|---|---|---|
| Target | Sodium-Glucose Cotransporter 2 (SGLT2) | Sodium-Glucose Cotransporter 2 (SGLT2) (presumed) |
| Binding Affinity (Ki) | 6 nM alentris.org | Data not available in public literature |
| Inhibitory Potency (IC50/EC50) | ~0.2 nM to 1.6 nM (in cell-based assays) | Data not available in public literature |
| Mechanism of Action | Competitive, reversible inhibitor alentris.org | Not elucidated |
| Biophysical Interaction Data (SPR/ITC) | Available google.com | Data not available in public literature |
| Genotoxicity/Mutagenicity | Non-genotoxic and non-mutagenic | Non-genotoxic and non-mutagenic mathewsopenaccess.com |
Advanced Analytical Methodologies for Characterization and Quantification of Dapagliflozin Dimer
Chromatographic Separation Technologies (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the separation and quantification of Dapagliflozin (B1669812) and its related impurities, including the dimer. These methods offer high resolution, sensitivity, and reproducibility.
A typical stability-indicating HPLC method for the analysis of Dapagliflozin and its impurities, including the dimer, would employ a reversed-phase column. researchgate.net The separation is generally achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. aust.edu.sy Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where both Dapagliflozin and the dimer exhibit significant absorbance, often around 220-240 nm. aust.edu.sy
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, its application for a non-volatile and thermally labile molecule like the Dapagliflozin dimer is limited. The high temperatures required for volatilization would likely cause degradation of the compound. Therefore, LC-based methods are predominantly used.
Chiral High-Performance Liquid Chromatography is a specialized technique primarily used for the separation of enantiomers. While the this compound is a process-related impurity and not typically an enantiomer, chiral chromatography could be employed if different stereoisomeric forms of the dimer were to be formed during synthesis or degradation.
Table 1: Illustrative HPLC/UPLC Method Parameters for Dapagliflozin Impurity Profiling
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or Phenyl column (e.g., Hypersil BDS C18, Zorbax Phenyl) |
| Mobile Phase A | Aqueous buffer (e.g., Phosphate buffer pH 3.2, 5mM Ammonium (B1175870) Acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 220 - 240 nm (PDA) |
| Injection Volume | 5 - 20 µL |
Advanced Mass Spectrometry Techniques (e.g., Ion Mobility Mass Spectrometry, MS/MS Fragmentation)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization of impurities like the this compound. researchgate.net It provides molecular weight information and, through fragmentation analysis, insights into the molecule's structure.
High-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the dimer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like the this compound, typically in positive ion mode. bohrium.com
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of the dimer. In an MS/MS experiment, the precursor ion corresponding to the dimer is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. While a specific, detailed fragmentation pattern for the this compound is not widely published, it is expected to involve cleavages of the glycosidic bond and within the aglycone portions of the two monomer units. The fragmentation pattern of Dapagliflozin itself can serve as a reference for interpreting the dimer's spectrum. researchgate.net
Ion Mobility Mass Spectrometry (IM-MS): Ion mobility mass spectrometry is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This technique could be particularly useful in separating different isomeric or conformational forms of the this compound that may not be resolved by chromatography alone. By providing an additional dimension of separation, IM-MS can enhance the confidence in impurity identification.
Development and Validation of Robust Analytical Assays for Dimer Detection
The development and validation of a robust analytical assay for the detection and quantification of the this compound are critical for its effective control in the final drug product. Such a method must be validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov
A typical validation protocol for an HPLC/UPLC method for the this compound would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as Dapagliflozin, other impurities, and excipients. This is often demonstrated through forced degradation studies. nih.gov
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters for a this compound Assay
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Trace Analysis and Impurity Profiling Related to the Dimer
Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance. The this compound is a key component of this profile. The ability to detect and quantify the dimer at trace levels is crucial, as regulatory guidelines often set strict limits for impurities.
Sensitive analytical techniques like UPLC-MS/MS are well-suited for trace analysis. iosrphr.org The high sensitivity and selectivity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allow for the detection and quantification of the dimer at very low concentrations, even in the presence of a large excess of the main component, Dapagliflozin.
A comprehensive impurity profiling strategy for the this compound would involve:
The use of a validated, sensitive analytical method (e.g., UPLC-MS/MS).
Characterization of the dimer using spectroscopic techniques (NMR, MS).
Monitoring the levels of the dimer in different batches of the drug substance to ensure process consistency.
Including the dimer in stability studies to understand its formation over time under various storage conditions.
By employing these advanced analytical methodologies, pharmaceutical manufacturers can ensure that the levels of the this compound are effectively controlled, thereby guaranteeing the quality, safety, and efficacy of the final drug product.
Chemical Stability and Degradation Pathways of Dapagliflozin Dimer
Photostability and Thermostability Studies
Limited specific public data exists for the photostability and thermostability of the isolated Dapagliflozin (B1669812) Dimer. However, information can be inferred from forced degradation studies of Dapagliflozin, where the dimer is a potential degradation product.
Thermostability: Material safety data sheets indicate that the Dapagliflozin Dimer is stable under normal conditions. cleanchemlab.com However, Dapagliflozin itself has been shown to have poor thermal stability, which can lead to the formation of impurities. researchgate.net One study on Dapagliflozin noted thermal degradation at 70°C over 60 hours. dergipark.org.tr Another study heated Dapagliflozin powder at 60°C for 72 hours to induce thermal degradation. bue.edu.eg While these studies focus on the parent drug, they suggest that elevated temperatures are a critical stress factor that could lead to the formation and potential subsequent degradation of the dimer.
Photostability: Forced degradation studies of Dapagliflozin have been conducted using UV light to assess photolytic stability. dergipark.org.tr One such study exposed a photodegradation sample to a UV chamber for 60 hours. dergipark.org.tr Another study exposed dry powder of Dapagliflozin to UV light of 8W power for 24 hours. bue.edu.eg While Dapagliflozin was found to be relatively stable under these photolytic conditions, the specific behavior of the dimer under light exposure requires more direct investigation. innovareacademics.in
Hydrolytic and Oxidative Degradation Mechanisms
The degradation of the this compound can be understood through the forced degradation studies of Dapagliflozin, which is susceptible to hydrolysis and oxidation.
Hydrolytic Degradation: Dapagliflozin has been shown to degrade under both acidic and alkaline hydrolytic conditions. innovareacademics.inresearchgate.net The major route of degradation for Dapagliflozin is acid hydrolysis, followed by alkali hydrolysis. innovareacademics.in In one study, acid hydrolysis was performed using 2 N HCl and alkaline hydrolysis with 2 N NaOH at 60°C for 24 hours. researchgate.net Another study used 0.1N HCl and 0.1N NaOH to induce degradation. researchgate.net Given the structural similarities, the this compound is also expected to be susceptible to hydrolytic cleavage, particularly at the glycosidic bond, which can be broken under acidic or basic conditions.
Oxidative Degradation: Oxidative stress is another pathway for the degradation of Dapagliflozin and its related compounds. alentris.org Studies have used hydrogen peroxide (H2O2) to simulate oxidative degradation. dergipark.org.trinnovareacademics.in For instance, one study treated a Dapagliflozin solution with 20% H2O2 at 60°C for 30 minutes. innovareacademics.in Another employed 3% H2O2 for 30 minutes. dergipark.org.tr The this compound is noted to be incompatible with strong oxidizing agents, which can lead to its decomposition. cleanchemlab.com The degradation kinetics of Dapagliflozin in an oxidative medium have been found to follow first-order kinetics. researchgate.net
Identification and Characterization of Degradation Products
The degradation of the this compound would likely lead to the formation of smaller, related molecules. While specific degradation products of the dimer are not extensively documented in public literature, they can be predicted based on the known degradation pathways of the parent molecule, Dapagliflozin.
Under hydrolytic conditions, the primary degradation is expected to be the cleavage of the C-glycosidic bond, which would break the dimer into its monomeric Dapagliflozin units or related structures. Further degradation of the Dapagliflozin monomer can lead to the formation of several identified degradation products. researchgate.net
In forced degradation studies of Dapagliflozin, several degradation products have been identified using techniques like LC-MS/MS. researchgate.netresearchgate.net These products often result from the cleavage of the sugar moiety or modifications to the aromatic rings. researchgate.net It is plausible that the degradation of the dimer would yield a similar profile of smaller molecules. The table below lists some of the known impurities and degradation products related to Dapagliflozin, which could also be relevant to the degradation of the dimer.
Table 1: Known Impurities and Related Compounds of Dapagliflozin
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound Impurity | 2452300-79-5 | C42H48Cl2O12 | 815.73 |
| Dapagliflozin | 461432-26-8 | C21H25ClO6 | 408.87 |
| Dapagliflozin Benzylic Dimer Impurity | 2714814-62-5 | C42H48Cl2O12 | 815.73 |
| Dapagliflozin Desglucuronide Dimer | C36H39ClO7 | 619.144 | |
| 1-Hydroxy Dapagliflozin Impurity | 461432-27-9 | C21H25ClO7 | 424.88 |
This table is populated with data from various sources. simsonpharma.comsynthinkchemicals.comsynthinkchemicals.com
Kinetics of Dimer Degradation under Various Environmental Conditions
A study on the degradation kinetics of Dapagliflozin in an alkaline medium demonstrated that the degradation follows a pseudo-first-order reaction. bue.edu.eg Another study evaluated the degradation kinetics under thermal and humidity/thermal stress conditions and found it to correspond to first-order degradation. researchgate.net Given that the dimer is a related impurity, its degradation is likely to follow a similar kinetic model, with the rate of degradation being dependent on factors such as pH, temperature, and the concentration of oxidizing agents.
Strategies for Mitigating Dimer Degradation
Strategies to mitigate the degradation of the this compound are intrinsically linked to the control strategies for Dapagliflozin impurities in general.
Optimization of Synthesis and Purification: The formation of the dimer can be minimized by optimizing the synthetic route of Dapagliflozin to reduce side reactions. alentris.org Advanced purification techniques, such as chromatography, are crucial for removing impurities like the dimer from the final product. alentris.org
Control of Storage Conditions: Since the dimer is susceptible to hydrolysis and oxidation, controlling the storage environment is critical. This includes protection from high humidity and incompatible materials like strong oxidizing agents. cleanchemlab.com
Formulation Strategies: The use of co-crystals, such as Dapagliflozin with citric acid, has been shown to improve the thermal stability and reduce the hygroscopicity of Dapagliflozin. researchgate.netresearchgate.net Such formulation approaches could also enhance the stability of any residual dimer present in the drug product. Developing stable pharmaceutical formulations is a key strategy to prevent the formation of degradation products. alentris.org
Stability Testing: Comprehensive stability testing programs are essential to identify potential degradation products like the dimer and to establish appropriate storage conditions and shelf-life for the drug product. alentris.org
Supramolecular Assembly and Self Aggregation Properties of Dapagliflozin Dimer
Investigation of Dimer Self-Association in Solution
The self-association of dapagliflozin (B1669812) in an aqueous solution is a concentration-dependent phenomenon. Studies on dapagliflozin propanediol (B1597323) monohydrate (DPM) have shown that the molecule exhibits different behaviors at varying concentrations, suggesting a process of self-association that likely begins with the formation of dimers. nih.govacs.orgresearchgate.net Volumetric and acoustic studies indicate that at low and high concentrations, dapagliflozin acts as a structure-breaker in water, while at intermediate concentrations, it demonstrates structure-making properties. nih.govacs.orgresearchgate.net This transition suggests a shift in the equilibrium between monomeric dapagliflozin and its self-associated forms, such as dimers and higher-order aggregates.
The formation of a dimer would be the initial step in the self-aggregation process, driven by the desire of the amphiphilic dapagliflozin molecules to minimize the unfavorable interactions between their hydrophobic regions and the aqueous environment. While direct characterization of a stable dapagliflozin dimer in solution is not extensively documented, its transient existence is a fundamental prerequisite for the formation of larger aggregates observed in solution studies.
Formation of Higher-Order Aggregates and Nanostructures
Beyond the initial dimerization, dapagliflozin molecules can further associate to form higher-order aggregates and nanostructures. This process is particularly relevant in the context of drug delivery systems, where dapagliflozin has been incorporated into nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs). jrespharm.comnih.govresearchgate.net The formation of these nanoparticles involves the controlled aggregation of dapagliflozin with lipids and surfactants. jrespharm.comnih.govresearchgate.net
In aqueous solutions, the aggregation of dapagliflozin itself can lead to the formation of nano- to micrometer-sized particles. jrespharm.com The aggregation of these particles can be influenced by factors such as homogenization speed during formulation, which can break down larger aggregates into smaller, more stable nanoparticles. jrespharm.com Studies on dapagliflozin-loaded NLCs have reported particle sizes in the range of 92.36 ± 1.28 nm. jrespharm.com
The table below summarizes findings related to the formation of dapagliflozin-containing nanostructures from various studies.
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Key Findings | Reference(s) |
| Dapagliflozin-loaded NLCs | 92.36 ± 1.28 | 0.155 | Particle size is influenced by homogenization speed and surfactant presence. | jrespharm.com |
| Dapagliflozin-loaded SLNs | 100.13 - 399.08 | - | Particle size and entrapment efficiency are dependent on formulation parameters. | nih.govresearchgate.net |
| Dapagliflozin-PLGA Nanoparticles | 534.8 - 708.6 | - | Coaxial electrospray allows for the formation of core-shell and trilayer nanostructures. | ucl.ac.uk |
Non-Covalent Interactions Driving Dimer Aggregation (e.g., hydrogen bonding, π-stacking)
The self-assembly of dapagliflozin into dimers and larger aggregates is governed by a variety of non-covalent interactions. As a molecule with multiple hydroxyl groups and aromatic rings, dapagliflozin has the potential to engage in several types of intermolecular forces.
π-π Stacking: The presence of the phenyl ring in the aglycone part of dapagliflozin allows for π-π stacking interactions between the aromatic systems of adjacent molecules. This type of interaction is a common driving force for the aggregation of aromatic compounds in aqueous environments.
Hydrophobic Interactions: The hydrophobic parts of the dapagliflozin molecule will tend to associate in an aqueous environment to minimize their contact with water molecules. This hydrophobic effect is a primary driver for the initial self-association and subsequent aggregation.
The interplay of these non-covalent forces dictates the structure and stability of the resulting aggregates. The formation of supramolecular structures through these non-covalent interactions is a key concept in the design of novel drug formulations. google.comgoogle.com
Influence of Solvent Polarity and Ionic Strength on Aggregation Behavior
The properties of the solvent, such as polarity and ionic strength, have a profound impact on the self-aggregation of dapagliflozin.
Solvent Polarity: In aqueous solutions, the polarity of water drives the hydrophobic parts of dapagliflozin to aggregate. Changes in solvent polarity, for instance, by the addition of organic co-solvents, would be expected to alter the extent of aggregation. Research on dapagliflozin-loaded NLCs has involved dissolving the drug in a mixture of chloroform (B151607) and methanol, highlighting the role of organic solvents in the formulation process. jrespharm.com
Ionic Strength: The ionic strength of the solution can influence the electrostatic interactions and the hydration shells around the dapagliflozin molecules. While specific studies on the effect of ionic strength on dapagliflozin self-aggregation are not detailed in the available literature, it is a known factor that can either promote or inhibit aggregation depending on the nature of the ions and their concentration. core.ac.ukscispace.com In the context of analytical method development for dapagliflozin, the ionic strength of the eluent, adjusted with ammonium (B1175870) acetate, was found to be a crucial parameter for achieving optimal separation, which is indirectly related to the drug's interactions in solution. jrespharm.com
Characterization of Aggregates Using Biophysical Techniques (e.g., Dynamic Light Scattering, Small-Angle X-ray Scattering, Cryo-Electron Microscopy)
A variety of biophysical techniques are employed to characterize the size, shape, and structure of molecular aggregates in solution.
Dynamic Light Scattering (DLS): DLS is a widely used technique to determine the size distribution of particles in a suspension. It has been utilized to measure the size of dapagliflozin-loaded nanoparticles, providing valuable information on the dimensions of the aggregates formed during formulation. jrespharm.comresearchgate.net For instance, DLS measurements of dapagliflozin-loaded NLCs revealed a particle size of approximately 92 nm. jrespharm.com
Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size, shape, and internal structure of nanoparticles and aggregates in solution. xenocs.comnih.gov While specific SAXS studies on this compound self-assembly were not found, this technique is highly suitable for characterizing the morphology of such aggregates. It can offer more detailed structural information than DLS, including core size and shape. xenocs.comnih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the direct visualization of macromolecules and nanoparticles in their near-native state. This technique would be invaluable for observing the morphology of dapagliflozin aggregates, from small oligomers to larger nanostructures. While not specifically reported for dapagliflozin self-aggregates, it has been used to cross-validate SAXS data for other nanoparticle systems. nih.gov
Other techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been used to examine the morphology of dapagliflozin-loaded nanoparticles, revealing spherical and smooth shapes, as well as core-shell structures in some formulations. ucl.ac.ukmdpi.comFourier Transform Infrared Spectroscopy (FTIR) has been used to confirm the presence and interactions of dapagliflozin within these nanoparticle formulations. ucl.ac.ukmdpi.com
The table below provides an overview of the application of these techniques in the study of dapagliflozin-containing particles.
| Characterization Technique | Application in Dapagliflozin Research | Insights Gained | Reference(s) |
| Dynamic Light Scattering (DLS) | Measurement of nanoparticle size | Size distribution of dapagliflozin-loaded NLCs and SLNs. | jrespharm.comresearchgate.net |
| Scanning Electron Microscopy (SEM) | Examination of particle morphology | Revealed spherical and smooth shapes of dapagliflozin-loaded nanoparticles. | ucl.ac.ukmdpi.com |
| Transmission Electron Microscopy (TEM) | Visualization of internal structure | Showed clear core-shell and trilayer nanostructures of dapagliflozin-PLGA nanoparticles. | ucl.ac.uk |
| Fourier Transform Infrared Spectroscopy (FTIR) | Confirmation of drug presence and interactions | Confirmed the presence of dapagliflozin in nanoparticle formulations. | ucl.ac.ukmdpi.com |
| X-ray Diffraction (XRD) | Analysis of crystalline structure | Used to study the solid-state behavior and crystallinity of dapagliflozin formulations. | mdpi.com |
Pre Clinical Investigative Studies of Dapagliflozin Dimer in Isolated Biological Systems
Cellular Permeability and Transport Mechanisms in In Vitro Cell Line Models
There are no publicly available studies that have investigated the cellular permeability of Dapagliflozin (B1669812) Dimer using in vitro models such as Caco-2 cell lines. Research on the parent compound, Dapagliflozin, has shown it to have good permeability, but these findings cannot be extrapolated to its dimer form without specific experimental validation. Data on whether Dapagliflozin Dimer is a substrate for transporters like P-glycoprotein (P-gp) is also unavailable.
Influence on Specific Subcellular Organelles or Pathways In Vitro
Scientific literature lacks studies detailing the influence of this compound on specific subcellular organelles, such as mitochondria, or its effects on intracellular pathways. While the monomer, Dapagliflozin, has been studied for its effects on mitochondrial function and various cellular signaling pathways, no such investigations have been published for the dimer impurity.
Investigation of Dimer-Protein Interactions within Cell Lysates
There is no available research on the interaction of this compound with proteins in cell lysates. Techniques such as cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) have been used to identify protein targets for the monomer, but these methods have not been applied to study the dimer.
Target Engagement Studies in Genetically Modified Cell Systems
No studies have been published that utilize genetically modified cell systems to investigate the target engagement of this compound. This includes the use of cell lines with specific genes knocked out or overexpressed to elucidate the compound's mechanism of action or potential off-target effects.
Comparative Molecular Effects of Dimer with Monomer in Defined Biological Contexts
A direct comparative analysis of the molecular effects of this compound versus its monomer form is absent from the scientific literature. While one study conducted an in vitro assessment of the mutagenic and genotoxic potential of the dimer, it did not provide a comparative molecular analysis against the monomer. tandfonline.comnih.gov The study concluded that under the specific test conditions, the dimer impurity was non-mutagenic and non-clastrogenic. tandfonline.comnih.gov
Future Research Trajectories and Academic Significance of Dapagliflozin Dimer Research
Exploration of Dimer-Specific Ligand Design Principles
A primary frontier in the potential study of Dapagliflozin (B1669812) Dimer would be the development of ligands that can specifically recognize and bind to this dimeric form. Current drug design for SGLT2 inhibitors focuses on the monomeric Dapagliflozin and its interaction with the SGLT2 transporter protein. pensoft.net Should the dimer prove to have a distinct biological role, new design principles would be needed.
Future research could focus on:
Bivalent Ligands: Designing molecules that can simultaneously bind to both Dapagliflozin units within the dimer, thereby achieving high specificity and affinity.
Allosteric Modulators: Creating ligands that bind to a site unique to the dimeric conformation, altering its stability or potential interactions with biological macromolecules.
Glycomimetic Scaffolds: As Dapagliflozin itself is a C-glycoside, principles from glycomimetic chemistry could be employed to create structural and functional mimics of the dimer's binding interface. rsc.org These compounds could serve as research tools to stabilize or disrupt the dimer, helping to elucidate its function.
The successful design of such ligands would be a significant academic achievement, providing powerful tools to investigate a previously unexplored aspect of a widely used therapeutic.
Development of Advanced Spectroscopic Probes for Dimer Tracking
A major challenge in studying molecular dimers in biological systems is the ability to track their formation, localization, and dynamics. The development of advanced spectroscopic probes would be essential for investigating Dapagliflozin Dimer in situ. While current analytical methods focus on separating and quantifying it as an impurity, tracking it within a cellular context requires different tools. researchgate.net
Future research trajectories in this area include:
FRET-Based Probes: Designing Förster Resonance Energy Transfer (FRET) systems where two Dapagliflozin molecules are labeled with a donor and acceptor fluorophore. Dimerization would bring the fluorophores into proximity, generating a FRET signal that could be monitored.
Environment-Sensing Probes: Developing probes that exhibit a change in their fluorescence (e.g., intensity or wavelength) upon the specific conformational change or altered microenvironment associated with dimer formation. mdpi.com
AIEgens (Aggregation-Induced Emission Fluorogens): Utilizing AIE-active molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation, a principle that could be adapted to detect dimer formation. mdpi.com
These advanced probes, combined with high-resolution microscopy, would enable researchers to visualize if and where this compound exists and accumulates in biological systems, offering profound insights into its potential relevance. acs.org
Integration of Dimer Research into Systems Chemical Biology Frameworks
To fully understand the potential impact of this compound, its study must be integrated into a systems chemical biology approach. This involves moving beyond a single-target interaction and considering the complex network of interactions within a cell. Network pharmacology and molecular docking are already being used to understand the multiple targets and pathways affected by the Dapagliflozin monomer. researchgate.net
A systems-level investigation of the dimer would involve:
Computational Modeling: Using molecular docking simulations to predict potential off-target interactions of the dimer that are distinct from the monomer. researchgate.net
Target Identification: Employing chemoproteomics approaches to identify cellular proteins that may preferentially bind to the dimeric form.
Pathway Analysis: Integrating experimental findings into pathway analysis tools to map how dimer-specific interactions might influence cellular networks, such as those involved in inflammation, oxidative stress, or fibrosis, which are known to be modulated by Dapagliflozin. researchgate.netresearchgate.net
This framework would allow for the formulation of new hypotheses about the dimer's function that can be tested experimentally, potentially revealing unexpected biological consequences.
Uncovering Novel Biological Roles for Dimeric Forms of Established Therapeutics
The investigation of this compound serves as a specific case study for a broader and highly significant academic question: could dimeric forms of other established small-molecule drugs have unrecognized biological roles? Many drugs, like Dapagliflozin, are not originally designed with their self-assembly properties in mind.
Future research could systematically:
Screen libraries of existing drugs for their propensity to form dimers or other oligomers under physiologically relevant conditions.
Explore whether the therapeutic effects of some drugs are, in part, mediated by a minor, uncharacterized dimeric population. For example, some SGLT2 inhibitors have been found to inhibit the formation of protein dimers like pyruvate (B1213749) kinase isozyme M2 (PKM2), highlighting that dimerization is a key biological process that can be modulated by these drugs. nih.gov
This line of inquiry could potentially lead to the repurposing of known drugs or the development of new therapeutics based on controlling the monomer-dimer equilibrium.
Methodological Challenges and Opportunities in Dimer Characterization
Characterizing a non-covalent dimer like this compound, especially if it exists transiently or at low concentrations, presents considerable methodological challenges. However, these challenges also create opportunities for innovation in analytical chemistry.
Key Challenges:
Instability: The dimer may be held together by weak non-covalent forces, making it susceptible to dissociation during analysis.
Low Abundance: As an impurity, the dimer is present at much lower concentrations than the monomeric drug, requiring highly sensitive detection methods. veeprho.com
Structural Elucidation: Unambiguously determining the three-dimensional structure of the dimer and the specific interface between the two monomer units is complex.
Opportunities for Advanced Techniques:
High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI) coupled with mass spectrometry can detect non-covalent complexes in the gas phase. LC-MS/MS methods are already crucial for quantifying Dapagliflozin and its metabolites and could be adapted for dimer characterization. nih.govnih.gov
Advanced NMR Spectroscopy: Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can distinguish between molecules of different sizes (monomer vs. dimer) in solution.
Hyphenated Techniques: The combination of separation methods with spectroscopic detection, such as LC-MS-NMR, can provide comprehensive structural and quantitative information. itecgoi.in
Overcoming these analytical hurdles is critical for advancing the study of not just this compound but the entire emerging field of functional drug dimers. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
